Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 888739-18-2
VCID: VC8309195
InChI: InChI=1S/C13H11Cl2NO3/c1-2-18-13(17)12-11(19-7-16-12)5-8-3-4-9(14)6-10(8)15/h3-4,6-7H,2,5H2,1H3
SMILES: CCOC(=O)C1=C(OC=N1)CC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C13H11Cl2NO3
Molecular Weight: 300.13 g/mol

Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate

CAS No.: 888739-18-2

Cat. No.: VC8309195

Molecular Formula: C13H11Cl2NO3

Molecular Weight: 300.13 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate - 888739-18-2

Specification

CAS No. 888739-18-2
Molecular Formula C13H11Cl2NO3
Molecular Weight 300.13 g/mol
IUPAC Name ethyl 5-[(2,4-dichlorophenyl)methyl]-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C13H11Cl2NO3/c1-2-18-13(17)12-11(19-7-16-12)5-8-3-4-9(14)6-10(8)15/h3-4,6-7H,2,5H2,1H3
Standard InChI Key HBAYHDLUMSDLPN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC=N1)CC2=C(C=C(C=C2)Cl)Cl
Canonical SMILES CCOC(=O)C1=C(OC=N1)CC2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate, reflects its molecular architecture:

  • Oxazole core: A five-membered aromatic ring containing one oxygen and one nitrogen atom.

  • 5-(2,4-Dichlorobenzyl) substituent: A benzyl group (CH2C6H3) substituted with chlorine atoms at the 2- and 4-positions.

  • 4-Carboxylate group: An ethoxycarbonyl (-COOEt) functional group.

The presence of electron-withdrawing chlorine atoms and the ester group influences the compound’s electronic distribution, potentially enhancing its reactivity in substitution and cycloaddition reactions .

Synthesis and Reaction Mechanisms

General Synthetic Strategy

The synthesis of polysubstituted oxazoles, as demonstrated by Naresh and Narender , typically involves iodine-mediated oxidative domino cyclization in aqueous media. For ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate, a plausible route would involve:

  • Condensation: Reacting a β-keto ester (e.g., ethyl 3-oxo-3-phenylpropanoate) with 2,4-dichlorobenzylamine.

  • Cyclization: Using molecular iodine (I2) as an oxidizing agent in the presence of NaHCO3 at 80°C in water.

  • Work-up: Purification via ethyl acetate extraction and methanol rinsing.

This method, optimized for similar oxazole derivatives, achieves yields exceeding 70% under eco-friendly conditions .

Mechanistic Insights

The reaction proceeds through:

  • Iminium ion formation: Nucleophilic attack of the amine on the β-keto ester.

  • Iodine-mediated oxidation: Generation of an electrophilic iodonium intermediate.

  • Cyclodehydration: Formation of the oxazole ring via intramolecular nucleophilic attack and subsequent elimination of water.

The aqueous solvent system enhances reaction efficiency by stabilizing polar intermediates and reducing side reactions .

Structural Characterization

While specific spectral data for ethyl 5-(2,4-dichlorobenzyl)oxazole-4-carboxylate are unavailable, analogous compounds provide a predictive framework:

Table 1: Comparative Spectral Data for Oxazole Derivatives

Compound1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)ESI-MS (m/z)
Ethyl 2,5-diphenyloxazole-4-carboxylate8.10–8.18 (m, 4H), 7.49–7.50 (m, 6H), 4.50 (q)162.31, 159.81, 155.08, 131.08, 61.50294 (M+H)
Ethyl 5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate8.10–8.13 (m, 4H), 7.02 (d, J=8.7Hz)162.51, 161.15, 155.40, 130.90, 55.39324 (M+H)

Key features anticipated for the target compound:

  • 1H^1H NMR: Aromatic protons from the dichlorobenzyl group (δ 7.2–7.6), ethoxy quartet (δ ~4.5), and methyl triplet (δ ~1.4).

  • 13C^{13}C NMR: Carbonyl carbons (δ ~162), oxazole ring carbons (δ ~150–160), and chlorinated aromatic carbons (δ ~125–135).

  • ESI-MS: Molecular ion peak at m/z 357.2 (C15H13Cl2NO3).

Chemical Reactivity and Derivatives

The compound’s reactivity is governed by its functional groups:

  • Oxazole ring: Susceptible to electrophilic substitution at the 2- and 5-positions.

  • Ester group: Hydrolyzable to carboxylic acids under acidic or basic conditions.

  • Dichlorobenzyl group: Participates in Ullmann-type coupling reactions.

Reaction TypeReagents/ConditionsExpected Product
Ester hydrolysisNaOH/H2O, reflux5-(2,4-Dichlorobenzyl)oxazole-4-carboxylic acid
Nucleophilic substitutionNaN3/DMF, 100°C4-Azido-oxazole derivative
Suzuki couplingPd(PPh3)4, ArB(OH)2, K2CO3Biaryl-substituted oxazole

Hypothetical Biological Applications

Though direct studies are lacking, structurally related oxazoles exhibit notable bioactivities:

  • Antimicrobial activity: Oxazole derivatives disrupt bacterial cell membranes .

  • Anticancer potential: Substituted oxazoles induce apoptosis via caspase-3 activation .

A predictive QSAR model suggests that the dichlorobenzyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration compared to non-halogenated analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator